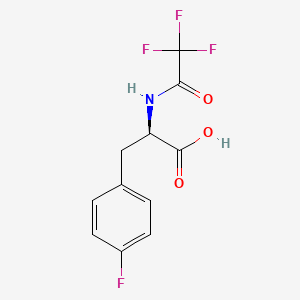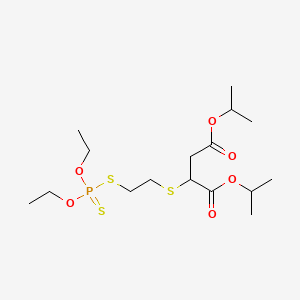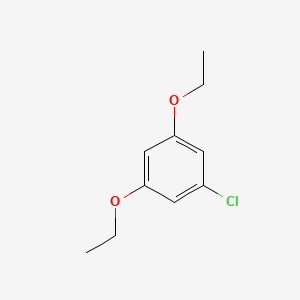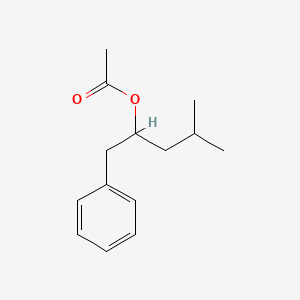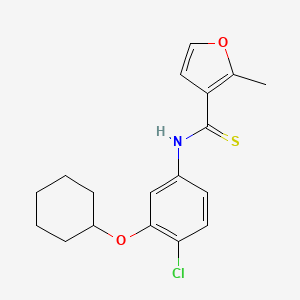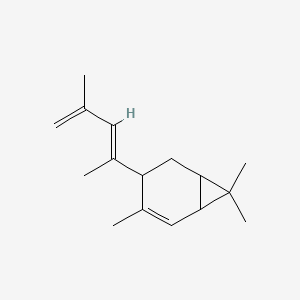
N,N'-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine: is a chemical compound with the molecular formula C15H28N2 It is a derivative of cyclohexane and is characterized by the presence of two imine groups attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine typically involves the reaction of 2-methylcyclohexane-1,3-diamine with an appropriate aldehyde or ketone under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the imine groups. Common catalysts include acids or bases, and the reaction is often conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. For example, the use of a micro fixed-bed reactor packed with a catalyst such as 5% Pt/C can significantly improve the reaction rate and product purity. The reaction conditions, such as temperature, pressure, and molar ratios, are optimized to achieve high yields and purity levels .
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or other oxidation products.
Reduction: The imine groups can be reduced to form amines.
Substitution: The compound can participate in substitution reactions where the imine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used to replace the imine groups under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: In chemistry, N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a ligand in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in various biochemical assays.
Medicine: In medicine, N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine may be explored for its potential therapeutic properties. Its interactions with biological targets could lead to the development of new drugs or diagnostic agents.
Industry: In industrial applications, this compound can be used as an intermediate in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine involves its interaction with specific molecular targets. The imine groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This compound may also act as a chelating agent, binding to metal ions and affecting their biological activity .
Comparison with Similar Compounds
- N,N’-Bis(1-methylpropylidene)-1,6-hexanediamine
- N,N’-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine
Comparison: Compared to similar compounds, N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine is unique due to its specific substitution pattern on the cyclohexane ringFor example, the presence of the 2-methyl group may influence the compound’s ability to form complexes with metal ions or interact with biological targets .
Properties
CAS No. |
93859-09-7 |
|---|---|
Molecular Formula |
C15H28N2 |
Molecular Weight |
236.40 g/mol |
IUPAC Name |
N-[3-(butan-2-ylideneamino)-2-methylcyclohexyl]butan-2-imine |
InChI |
InChI=1S/C15H28N2/c1-6-11(3)16-14-9-8-10-15(13(14)5)17-12(4)7-2/h13-15H,6-10H2,1-5H3 |
InChI Key |
SFLBYQYWSNYXCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NC1CCCC(C1C)N=C(C)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



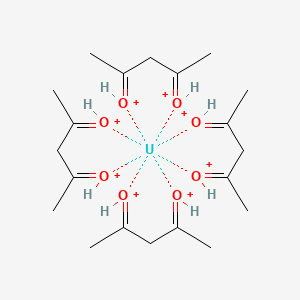
![Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12686628.png)
